Perindopril-N-desethylpentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

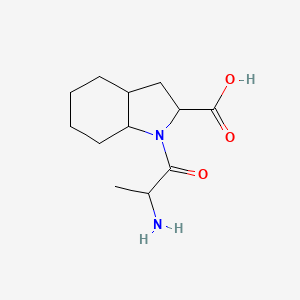

Structure

3D Structure

Properties

Molecular Formula |

C12H20N2O3 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1-(2-aminopropanoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C12H20N2O3/c1-7(13)11(15)14-9-5-3-2-4-8(9)6-10(14)12(16)17/h7-10H,2-6,13H2,1H3,(H,16,17) |

InChI Key |

BHUJIVBXVYHWJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1C2CCCCC2CC1C(=O)O)N |

Origin of Product |

United States |

Synthetic Chemistry and Methodologies for Perindoprilat Perindopril N Desethylpentanoate

The synthesis of Perindoprilat (B1679611) is intrinsically linked to the synthesis of its prodrug, Perindopril (B612348). The general strategy involves the stereoselective construction of two key building blocks, which are then coupled and subsequently deprotected to yield the final diacid compound.

The assembly of Perindoprilat relies on two primary chiral fragments: a protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and the side chain N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine.

(2S,3aS,7aS)-octahydroindole-2-carboxylic acid Derivatives: The synthesis of this bicyclic amino acid core often begins with indole-2-carboxylic acid. The process involves catalytic hydrogenation to reduce the aromatic indole (B1671886) ring system. To facilitate subsequent reactions and prevent unwanted side reactions, the carboxylic acid group is typically protected as an ester, most commonly a benzyl (B1604629) ester. This is achieved by reacting the acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulphonic acid. epo.org This protection strategy is crucial for the subsequent coupling step.

N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine: This dipeptide-like side chain provides the second half of the molecule. One common synthetic route involves the reductive amination between L-norvaline ethyl ester and pyruvic acid. google.com This reaction, carried out under catalytic hydrogenation conditions (e.g., using Palladium on carbon), forms the N-substituted alanine (B10760859) structure. google.com An alternative approach involves the reaction of an L-alanine ester (like the benzyl ester) with an ethyl α-bromo valerate, followed by separation of the desired diastereomer. epo.org

The central carbon-nitrogen bond that links the two fragments is formed via a peptide coupling reaction. The protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester is reacted with N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine. This condensation is typically mediated by a coupling agent system, most notably dicyclohexylcarbodiimide (B1669883) (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBT). epo.orgpatsnap.com The reaction is carried out in an inert organic solvent, such as dichloromethane (B109758) or toluene. epo.orggoogle.com This step yields a fully protected precursor, (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid benzyl ester. patsnap.com

To arrive at the final active compound, the protecting groups must be removed.

Formation of Perindopril (Monoester): The benzyl ester protecting the indole carboxylic acid is selectively removed. This is typically accomplished through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The hydrogenolysis cleaves the benzyl group, leaving the free carboxylic acid on the indole ring and the ethyl ester on the side chain intact, thus forming Perindopril. epo.org

Formation of Perindoprilat (Diacid): To obtain Perindoprilat, the ethyl ester on the side chain must also be cleaved. This is achieved through saponification, which involves hydrolysis of the ester using a base, such as sodium hydroxide, followed by acidification. nih.gov This final step converts the ethyl ester to a carboxylic acid, resulting in the target diacid molecule, Perindoprilat. nih.gov

Purification Techniques for Synthetic Perindoprilat

Achieving the high degree of purity required for a pharmaceutical ingredient necessitates robust purification methods at various stages of the synthesis.

Purification is critical both after the coupling reaction and after the final deprotection steps to remove reagents, by-products, and any remaining impurities.

Removal of Coupling By-products: The use of DCC as a coupling agent results in the formation of dicyclohexylurea (DCU) as a by-product. As DCU is poorly soluble in many organic solvents, it precipitates out of the reaction mixture and can be largely removed by simple filtration. patsnap.com The filtrate containing the desired product is often washed with an aqueous basic solution, such as sodium bicarbonate, to remove HOBT and any acidic impurities. google.compatsnap.com

Crystallization and Salt Formation: Following deprotection, the crude Perindopril (B612348) or Perindoprilat (B1679611) is subjected to further purification. Recrystallization from a suitable solvent, such as methanol, is a common method to enhance purity. google.com A highly effective technique for purifying Perindopril involves the formation of a crystalline salt with a specific amine. For instance, treating impure Perindopril with dicyclohexylamine (B1670486) in acetonitrile (B52724) selectively precipitates the dicyclohexylamine salt in high purity, leaving impurities behind in the solution. google.com This high-purity salt can then be treated with a stronger base or an acid to liberate the pure free acid, which can then be converted into the desired final form. google.com This method is particularly effective at reducing isomeric and other unknown impurities to very low levels. google.com

The table below summarizes key parameters from representative purification processes described in the literature.

| Step | Action | Reagents/Solvents | Impurity Removed/Purity Achieved | Reference |

| Intermediate Purification | Filtration | Toluene | Dicyclohexylurea (DCU) | patsnap.com |

| Intermediate Purification | Aqueous Wash | Sodium Bicarbonate Solution | Acidic impurities, HOBT | google.compatsnap.com |

| Final Product Purification | Salt Formation & Isolation | Dicyclohexylamine, Acetonitrile | Reduces unknown impurity from 0.13% to 0.02% | google.com |

| Final Product Purification | Conversion to Final Salt | tert-Butylamine (B42293), 2,2-Dimethoxypropane | >99.9% Purity by HPLC | google.com |

| Final Product Purification | Recrystallization | Methanol | General Impurities | google.com |

Advanced Analytical Characterization and Quantification of Perindopril N Desethylpentanoate

Chromatographic Separation Techniques Development and Validation

The development of reliable chromatographic methods is paramount for the accurate assessment of Perindopril-N-desethylpentanoate. These methods must be able to separate the impurity from the active pharmaceutical ingredient (API), Perindopril (B612348), and other related substances.

HPLC stands as a primary tool for the analysis of Perindopril and its impurities due to its versatility and high resolving power. wisdomlib.org Various HPLC-based approaches have been developed and validated to meet the stringent requirements of pharmaceutical quality control.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely adopted technique for the purity profiling of Perindopril and the quantification of its impurities, such as this compound. oup.comnih.gov These methods typically utilize a non-polar stationary phase (like C8 or C18) and a polar mobile phase, allowing for the effective separation of compounds with varying polarities.

Several stability-indicating RP-HPLC methods have been established to separate Perindopril from its degradation products and process-related impurities. nih.govresearchgate.net These methods are crucial for assessing the stability of the drug substance and drug product under various stress conditions. For instance, one validated method employs a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), demonstrating linearity over a specific concentration range. wisdomlib.org Another study details a method using a Phenomenex Luna C18 column with a mobile phase of 0.2% trifluoroacetic acid buffer and acetonitrile (60:40 v/v, pH adjusted to 3) at a flow rate of 1 mL/min, with UV detection at 215 nm. nih.gov

The development of these methods often involves a systematic approach to optimize chromatographic conditions, including the mobile phase composition, pH, column temperature, and flow rate, to achieve adequate resolution between Perindopril and its impurities. researchgate.net For example, a gradient RP-HPLC method was developed for the quantification of Perindopril tert-butylamine (B42293) and its known impurities (B, C, D, E, and F) using a BDS Hypersil C18 column at 70°C with a mobile phase of aqueous sodium 1-heptanesulfonate (pH 2 with perchloric acid) and acetonitrile. oup.com

Interactive Table: Exemplary RP-HPLC Method Parameters for Perindopril Impurity Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | YMC-Pack C8 (250 mm × 4.6 mm, 5 µm) researchgate.net | Phenomenex Luna C18 (250 × 4.6 mm, 5 µm) nih.gov | BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm) oup.com |

| Mobile Phase | Acetonitrile–potassium phosphate buffer (0.05M) (37:63, v/v), pH 2.5 researchgate.net | 0.2% trifluoroacetic acid buffer and acetonitrile (60:40), pH 3 nih.gov | Aqueous sodium 1-heptanesulfonate (pH 2) and acetonitrile (gradient) oup.com |

| Flow Rate | 1.7 mL/min researchgate.net | 1.0 mL/min nih.gov | Not Specified oup.com |

| Detection | UV at 215 nm researchgate.net | UV at 215 nm nih.gov | Not Specified oup.com |

| Column Temp. | 50 °C researchgate.net | Not Specified nih.gov | 70 °C oup.com |

The quantification of this compound and other impurities in complex matrices, such as pharmaceutical dosage forms, requires robust and validated analytical methods. primescholars.com Stability-indicating methods are particularly important as they can resolve the API from any degradation products that may form over time or under stress conditions like acid hydrolysis and oxidation. oup.comtandfonline.com

Method validation is performed according to International Council for Harmonisation (ICH) guidelines and includes parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netprimescholars.com For instance, one study reported a linearity range of 48-112 µg/ml for Perindopril with percentage recoveries between 98.9% and 100.4%. primescholars.com The LOD and LOQ for Perindopril in this particular method were found to be 3.03 µg/mL and 9.17 µg/mL, respectively. primescholars.com Another method for Perindopril erbumine showed a linearity range of 2.5 to 50 µg/mL, with LOD and LOQ values of 0.75 and 2.3 µg/mL, respectively. nih.gov

Forced degradation studies are a critical component of method development to demonstrate the stability-indicating nature of the assay. oup.com These studies involve subjecting the drug substance to conditions such as heat, light, acid, base, and oxidation to generate potential degradation products and ensure the analytical method can effectively separate them from the main compound. oup.com

Interactive Table: Validation Parameters for Perindopril Quantification Methods

| Parameter | Method 1 primescholars.com | Method 2 nih.gov |

| Linearity Range | 48-112 µg/ml | 2.5-50 µg/mL |

| % Recovery | 98.9-100.4% | Not Specified |

| LOD | 3.03 µg/mL | 0.75 µg/mL |

| LOQ | 9.17 µg/mL | 2.3 µg/mL |

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. A stability-indicating UHPLC method has been developed for the simultaneous estimation of Perindopril, Indapamide, and their potential impurities. tandfonline.com This method utilizes an Agilent SB C18 column (3.0 × 50 mm, 1.8 µm) with a gradient elution of 0.1% perchloric acid buffer and acetonitrile at a flow rate of 0.8 mL/minute and a column temperature of 60°C. tandfonline.com The detection was carried out at 215 nm. tandfonline.com This UHPLC method was validated according to ICH guidelines and proved to be suitable for the stability testing of the drug product. tandfonline.com

While HPLC is the predominant technique, Gas Chromatography (GC) has also been mentioned as a method for the analysis of Perindopril and its metabolites. wisdomlib.orgau.edu.sy However, due to the low volatility and thermal instability of compounds like Perindopril and its impurities, derivatization is often required to convert them into more volatile and thermally stable forms suitable for GC analysis. The application of GC for the routine analysis of this compound is less common compared to HPLC and UHPLC.

Thin-Layer Chromatography (TLC) Coupled with Densitometry

Thin-Layer Chromatography (TLC) combined with densitometry presents a viable method for the determination of perindopril and its related substances. This technique has been successfully applied for the separation and quantification of perindopril in the presence of other compounds, such as amlodipine, and their respective degradation products. nih.govresearchgate.net

For instance, a study utilized silica (B1680970) gel 60 F254 TLC plates with a developing system of ethyl acetate-methanol-toluene-ammonia solution (6.5:2:1:0.5 by volume) to achieve adequate separation. nih.govresearchgate.net The densitometric analysis allows for the quantification of the separated bands, providing a sensitive and precise measurement. nih.gov The Rf value, which is the ratio of the distance traveled by the compound to that of the solvent front, is a key parameter in TLC. In one described method, perindopril exhibited an Rf of 0.27, while its active metabolite, perindoprilat (B1679611), had an Rf of 0.04. researchgate.net

The validation of these TLC-densitometric methods in accordance with International Council for Harmonisation (ICH) guidelines confirms their suitability for routine quality control analysis. nih.govresearchgate.net

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of pharmaceutical compounds and their impurities.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is widely used for the quantification and structural elucidation of drugs and their metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying trace levels of compounds in complex matrices like human plasma. nih.govnih.gov Several LC-MS/MS methods have been developed and validated for the determination of perindopril and its active metabolite, perindoprilat. nih.govnih.govnih.gov

These methods often involve solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 or similar reversed-phase column. nih.govnih.gov The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. nih.gov For perindopril, the mass transition often monitored is m/z 369.10 → 172.00, and for perindoprilat, it is m/z 339.00 → 168.10. nih.gov

Validated LC-MS/MS methods have demonstrated linearity over a wide concentration range, with lower limits of quantification (LLOQ) as low as 0.1 ng/mL for perindopril in human plasma. nih.gov The high throughput nature of these methods makes them suitable for pharmacokinetic and bioequivalence studies. nih.govnih.gov

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Mass Transition (m/z) | Reference |

| Perindopril | 0.5 - 350.0 | 0.5 | 369.10 → 172.00 | nih.gov |

| Perindoprilat | 0.3 - 40.0 | 0.3 | 339.00 → 168.10 | nih.govnih.gov |

| Perindopril | 0.1 - 100 | 0.1 | 369 → 172 | nih.gov |

| Indapamide | 1 - 250 | 1 | Not specified | nih.gov |

| Perindopril | 0.4 - 100 | 0.4 | Not specified | nih.gov |

| Perindoprilat | 0.2 - 20 | 0.2 | Not specified | nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of an unknown compound. nih.gov The accurate mass of this compound is reported to be 240.1474 Da. lgcstandards.com This precise mass measurement, a key feature of HRMS, allows for the confident identification of the compound by distinguishing it from other molecules with the same nominal mass. nih.gov

| Compound | Molecular Formula | Molecular Weight (Da) | Accurate Mass (Da) | Reference |

| This compound | C12H20N2O3 | 240.30 | 240.1474 | lgcstandards.com |

The analysis of fragmentation patterns in mass spectrometry provides valuable information about the structure of a molecule. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. For perindopril, a common fragmentation observed in LC-MS/MS analysis involves the transition from the precursor ion [M+H]+ at m/z 369 to the product ion at m/z 172. nih.gov This fragmentation is indicative of the loss of specific structural moieties, and a detailed analysis of these pathways can help in confirming the structure of related impurities like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. biomedscidirect.comsarpublication.com An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying the functional groups present in a molecule.

The FTIR spectrum of perindopril erbumine shows characteristic peaks corresponding to its various functional groups. researchgate.netresearchgate.net These include:

C=O stretching: A peak around 1743.86 cm-1 confirms the presence of a carbonyl group. researchgate.net

Acid group: A broad peak in the range of 2500-3000 cm-1 and a peak at 1292.61 cm-1 are indicative of a carboxylic acid. researchgate.net

Amine with amide linkage: Peaks at 3111.78 cm-1 and 1640.12 cm-1 confirm the presence of an amine and an amide group. researchgate.net

C-H stretching: Vibrations in the 2980–2800 cm-1 range correspond to –CH3, CH2, and CH groups. nih.gov

By comparing the FTIR spectrum of this compound with that of perindopril, one can identify changes in the functional groups, which aids in its structural characterization. The absence or shift of certain peaks can confirm the modification in the chemical structure, such as the lack of the ethyl group in the N-desethylpentanoate derivative.

| Functional Group | Characteristic Peak Position (cm-1) | Reference |

| C=O stretching | 1743.86 | researchgate.net |

| Carboxylic Acid (O-H stretch) | 2500-3000 (broad) | researchgate.net |

| Carboxylic Acid (C-O stretch) | 1292.61 | researchgate.net |

| Amine/Amide (N-H stretch) | 3111.78 | researchgate.net |

| Amide (C=O stretch) | 1640.12 | researchgate.net |

| C-H stretching | 2980-2800 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for the characterization of chromophores within a molecule. In the context of this compound, which is the active metabolite of perindopril, UV-Vis spectrophotometry can be employed to identify and quantify the compound based on its absorption of ultraviolet and visible light. nih.govau.edu.syresearchgate.netresearchgate.netresearchgate.net

The principle of UV-Vis spectrophotometry lies in the measurement of the attenuation of a beam of light after it passes through a sample or after reflection from a sample surface. The absorption of UV or visible radiation corresponds to the excitation of outer electrons.

For perindopril and its related substances, including this compound, the UV spectrum is influenced by the electronic transitions within its chemical structure. While perindopril itself shows a characteristic absorption maximum, derivatization techniques are often employed to enhance its chromophoric properties, thereby increasing the sensitivity and selectivity of the assay. For instance, derivatization of the amino group in perindopril with reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can produce a colored chromogen with a distinct absorption maximum, allowing for more accurate quantification. nih.gov

Research has demonstrated that the λmax (wavelength of maximum absorbance) for perindopril erbumine has been identified at approximately 210.4 nm and 213 nm in different studies. au.edu.syresearchgate.net Another study established a λmax of 215 nm for perindopril erbumine. researchgate.net These values provide a basis for direct spectrophotometric analysis, although the presence of interfering substances in complex matrices like pharmaceutical formulations must be considered.

| Compound | Reported λmax (nm) | Reference |

|---|---|---|

| Perindopril Erbumine | 210.4 | researchgate.net |

| Perindopril Erbumine | 213 | au.edu.sy |

| Perindopril Erbumine | 215 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure of a molecule. It is instrumental in the definitive structural assignment of compounds like this compound by elucidating the connectivity of atoms and their spatial relationships.

NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb electromagnetic radiation at specific frequencies. The resulting NMR spectrum provides a wealth of structural information, including:

Chemical Shift: The position of a signal in the NMR spectrum indicates the chemical environment of the nucleus. This helps to identify different functional groups and distinguish between structurally similar compounds.

Spin-Spin Coupling: The splitting of NMR signals into multiple peaks reveals information about the number and proximity of neighboring nuclei, which helps to establish the connectivity of atoms within the molecule.

Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal, providing quantitative information about the relative number of different types of protons or carbons.

For the definitive structural assignment of this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) would be employed. ¹H NMR would provide detailed information about the arrangement of hydrogen atoms, while ¹³C NMR would reveal the carbon skeleton of the molecule. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the structural assignment by establishing correlations between different nuclei.

Electrophoretic Separation Methodologies

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be effectively utilized for the analysis of charged species like this compound. nih.govresearchgate.net CE offers several advantages, including high efficiency, short analysis times, and minimal sample and reagent consumption.

The principle of CE is based on the differential migration of charged analytes in an electrolyte solution (background electrolyte) under the influence of an electric field. The separation is achieved in a narrow-bore fused-silica capillary. The speed at which an ion moves is dependent on its charge, size, and the viscosity of the electrolyte.

For the analysis of this compound, which possesses a secondary amine and a carboxylic acid group, its charge will be pH-dependent. By carefully selecting the pH of the background electrolyte, the ionization state of the analyte can be controlled, thereby optimizing the separation.

Research has shown the successful application of capillary zone electrophoresis (CZE), a mode of CE, for the chiral separation of related compounds, indicating its potential for resolving complex mixtures containing perindopril and its metabolites. nih.gov The use of chiral selectors, such as cyclodextrins, in the background electrolyte can enable the separation of enantiomers. nih.gov

Rigorous Analytical Method Validation and Quality Assurance

Specificity, Selectivity, and Interference Studies

The specificity and selectivity of an analytical method are crucial for ensuring that the measured signal corresponds solely to the analyte of interest, in this case, this compound, without interference from other components in the sample matrix. nih.govresearchgate.neteurekaselect.comresearchgate.net These components can include impurities, degradation products, or other active pharmaceutical ingredients (APIs) in a combination formulation.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.govSelectivity refers to the extent to which the method can determine particular analytes in a mixture or matrix without interferences from other components. nih.gov

In the context of chromatographic methods like High-Performance Liquid Chromatography (HPLC), which are commonly used for the analysis of perindopril and its related substances, specificity is demonstrated by the complete separation of the analyte peak from other peaks. nih.gov This is typically assessed by comparing the chromatograms of the analyte standard, a placebo (a formulation without the active ingredient), and the actual sample. nih.gov The absence of any interfering peaks at the retention time of the analyte in the placebo chromatogram confirms the specificity of the method. nih.gov

Forced degradation studies are also a critical part of specificity testing. nih.gov By subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light), potential degradation products are generated. A stability-indicating method is one that can separate the intact drug from these degradation products, thus demonstrating its specificity. nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important performance characteristics in the validation of analytical methods. They define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. au.edu.syresearchgate.netresearchgate.netresearchgate.net

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. au.edu.syresearchgate.net

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. au.edu.syresearchgate.net

Several approaches can be used to determine the LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response, and the slope of the calibration curve. According to the International Council for Harmonisation (ICH) guidelines, a signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD and 10:1 for the LOQ.

For perindopril and its related compounds, various analytical methods have reported a range of LOD and LOQ values, which are dependent on the specific technique and instrumentation used. For instance, a spectrophotometric method for perindopril reported an LOD of 0.36 µg/mL and an LOQ of 1.08 µg/mL. nih.govresearchgate.net In contrast, a more sensitive spectrofluorimetric method for the same compound showed an LOD of 0.05 µg/mL and an LOQ of 0.16 µg/mL. nih.govresearchgate.net HPTLC methods have also been developed with reported LOD and LOQ values for perindopril of 164 ng/band and 491 ng/band, respectively. au.edu.sy

Assessment of Accuracy, Precision, Linearity, and Robustness

The validation of an analytical method ensures that it is suitable for its intended purpose. The following sections describe the typical findings for these parameters in the context of analyzing Perindopril and its related substances.

Accuracy

Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. For methods analyzing Perindopril and its impurities, accuracy is often evaluated at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). researchgate.net Studies on Perindopril consistently report high recovery rates, generally within 98-102%, with a relative standard deviation (RSD) of less than 2%, indicating a high degree of accuracy for the analytical methods employed. nih.gov

Table 1: Illustrative Accuracy Data for Perindopril Impurity Analysis This table presents typical data found in validation studies for Perindopril impurities, as specific data for this compound is not available.

| Analyte | Spiked Concentration Level | Mean Recovery (%) | %RSD |

|---|---|---|---|

| Impurity A | 80% | 99.5 | 0.8 |

| 100% | 100.2 | 0.5 | |

| 120% | 99.8 | 0.7 | |

| Impurity B | 80% | 101.1 | 1.1 |

| 100% | 100.5 | 0.9 |

Precision

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the RSD for a series of measurements. Precision is evaluated at different levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses precision within the same laboratory but on different days, with different analysts, or different equipment.

For HPLC and UHPLC methods used for Perindopril, intra-day and inter-day precision results for the quantification of impurities typically show an RSD well below the commonly accepted limit of 2%, confirming the methods are highly precise. mdpi.comresearchgate.net

Table 2: Example of Precision Data from a Validated HPLC Method for Perindopril This table is representative of precision data for Perindopril analysis. Specific data for this compound is not available.

| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|---|

| Perindopril | 10 | 0.63 | 0.88 |

| 50 | 0.45 | 0.65 |

Linearity

Linearity establishes that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of a standard solution across a specified range. The relationship between concentration and the analytical signal is then evaluated, typically by calculating the correlation coefficient (r²) from the linear regression curve. For methods analyzing Perindopril and its related substances, linearity is consistently demonstrated with a correlation coefficient (r²) of 0.999 or greater, indicating a strong linear relationship. oup.comresearchgate.netnih.gov The linear range varies depending on the method and the specific impurity but often covers concentrations from the Limit of Quantitation (LOQ) up to 150% of the specified limit for that impurity. oup.comresearchgate.net

Table 3: Typical Linearity Parameters for Perindopril and Related Impurities This table illustrates common linearity findings. Specific data for this compound is not available.

| Analyte | Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

|---|---|---|---|

| Perindopril | 10 - 200 | y = 52321x – 4736.3 | 0.9998 |

| Impurity I | 4.5 - 37.5 | y = 877x– 231 | 0.9994 |

| Impurity II | 1.8 - 37.5 | y = 25281x + 11081 | 0.9990 |

Robustness

Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Common variations tested include changes in mobile phase composition (e.g., ±2% acetonitrile), pH of the mobile phase buffer (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). In validated methods for Perindopril, the peak areas and retention times show only minor changes, with the RSD of the results remaining within acceptable limits, demonstrating the method's robustness. researchgate.net

Degradation Kinetics and Stability Profile of Perindopril N Desethylpentanoate

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Although specific data for Perindopril-N-desethylpentanoate is limited, the behavior of Perindopril (B612348) under stress conditions offers valuable insights.

Hydrolytic Degradation Pathways (Acidic, Basic, Neutral)

The hydrolytic stability of Perindopril has been investigated across a range of pH values. It is known to be susceptible to hydrolysis, which is one of its primary degradation pathways. nih.govnih.gov

Under acidic conditions , Perindopril demonstrates significant degradation. tsijournals.comnih.gov For instance, studies on Perindopril arginine showed substantial degradation when exposed to 1N HCl. tsijournals.com It is plausible that this compound, which contains an amide linkage similar to Perindopril, would also undergo acid-catalyzed hydrolysis.

In basic conditions , Perindopril also shows considerable degradation. researchgate.net Exposure of Perindopril arginine to 0.05N NaOH resulted in 100% degradation, with the formation of specific degradation products. tsijournals.com Given its chemical structure, this compound is expected to be similarly labile under alkaline conditions, likely leading to the cleavage of the amide bond.

Under neutral conditions (pH 6.8), the degradation of Perindopril primarily proceeds through hydrolysis, and the reaction has been shown to follow first-order kinetics. nih.gov It is reasonable to assume that this compound would also exhibit hydrolytic degradation under neutral pH, although potentially at a different rate compared to the parent drug.

| Stress Condition | Reagent | Observations on Perindopril | Inferred Behavior of this compound |

| Acidic Hydrolysis | 1N HCl | Significant degradation observed. tsijournals.comnih.gov | Expected to undergo significant hydrolytic degradation. |

| Basic Hydrolysis | 1N NaOH / 0.05N NaOH | Significant to complete degradation observed. tsijournals.comresearchgate.net | Expected to be highly susceptible to hydrolysis. |

| Neutral Hydrolysis | pH 6.8 aqueous solution | Degradation follows first-order kinetics, primarily via hydrolysis. nih.gov | Expected to undergo hydrolysis, likely following first-order kinetics. |

Oxidative Degradation Mechanisms

Oxidative stress represents a significant degradation pathway for many pharmaceutical compounds. The primary mechanisms of oxidative degradation include autoxidation (radical-mediated), nucleophilic/electrophilic reactions (peroxide-mediated), and single electron transfer to dioxygen. nih.gov

Studies on Perindopril have demonstrated its susceptibility to oxidative degradation. When subjected to 3% hydrogen peroxide (H₂O₂), Perindopril arginine showed 57.9% degradation with the formation of a distinct degradation product. tsijournals.com The presence of a tertiary amine in the octahydroindole ring system of both Perindopril and this compound suggests a potential site for N-oxidation. researchgate.net Therefore, it is highly probable that this compound would also degrade under oxidative conditions, potentially forming N-oxide derivatives.

| Stress Condition | Reagent | Observations on Perindopril | Inferred Behavior of this compound |

| Oxidative Stress | 3% H₂O₂ | 57.9% degradation of Perindopril arginine was observed. tsijournals.com | Expected to be susceptible to oxidation, potentially at the tertiary amine. |

Photodegradation Behavior and Light Stability Assessment (ICH Q1B Guidelines)

Photostability testing, as outlined in the ICH Q1B guidelines, is essential to determine if a substance is sensitive to light. europa.eueuropa.eufda.govich.org Such studies involve exposing the substance to a light source under controlled conditions and assessing the extent of degradation.

For Perindopril, photostability studies have been conducted in the solid state. When exposed to a total illumination of 6 million lux hours, Perindopril tert-butylamine (B42293) was found to be photostable, with its physicochemical parameters remaining within acceptable limits. brieflands.comresearchgate.net This suggests that the core structure shared with this compound is relatively robust to photodegradation. However, without direct testing of this compound, its photostability cannot be definitively confirmed, as minor structural differences can sometimes lead to different photochemical behaviors.

| Test Condition (ICH Q1B) | Illumination | Observations on Perindopril | Inferred Behavior of this compound |

| Photostability | 6 million lux hours | Perindopril tert-butylamine was found to be photostable in the solid state. brieflands.comresearchgate.net | Likely to exhibit similar photostability, but direct testing is required for confirmation. |

Thermal Degradation Kinetics and Thermal Stability Evaluation

Thermal degradation studies are critical for determining the shelf-life and appropriate storage conditions for a substance. The kinetics of thermal degradation are often evaluated using methods like the Kissinger and ASTM E698 methods. nih.gov

For Perindopril erbumine as a pure substance, the main thermal degradation step is characterized by an activation energy ranging from 59 to 69 kJ/mol. nih.gov In solid-state kinetic studies, the thermal degradation of Perindopril tert-butylamine was found to follow first-order kinetics in the absence of humidity (RH = 0%). nih.govbrieflands.com However, in the presence of moisture (RH = 76.4%), the degradation kinetics shifted to an autocatalytic model. nih.govbrieflands.com This highlights the significant role of humidity in the thermal degradation pathway of Perindopril.

Given that this compound shares the same core bicyclic structure, it is expected to exhibit similar thermal degradation behavior. It would likely be sensitive to both temperature and humidity, with its degradation kinetics potentially shifting from first-order to autocatalytic in the presence of moisture.

| Condition | Kinetic Model for Perindopril | Activation Energy (Ea) for Perindopril | Inferred Behavior of this compound |

| Dry Heat (RH=0%) | First-order nih.govbrieflands.com | - | Expected to follow first-order degradation kinetics. |

| Humid Heat (RH=76.4%) | Autocatalytic nih.govbrieflands.com | - | Degradation is likely accelerated and may follow an autocatalytic model. |

| Thermal Decomposition | - | 59-69 kJ/mol nih.gov | Expected to have a comparable activation energy for thermal decomposition. |

Identification and Characterization of Degradation Products of this compound

There is no specific information available in the reviewed literature detailing the identification and characterization of the degradation products of this compound. However, based on the known degradation of Perindopril, potential degradation products can be postulated.

The primary degradation pathways for Perindopril are hydrolysis of the ethyl ester to form Perindoprilat (B1679611) (the active metabolite) and intramolecular cyclization to form a diketopiperazine derivative. nih.govresearchgate.net Given the structure of this compound, which already lacks the ethyl pentanoate side chain of the parent drug, its degradation would likely proceed through other pathways.

Possible degradation products could arise from:

Hydrolysis of the amide bond: This would cleave the molecule into two smaller fragments.

Further degradation of the octahydroindole ring system: This could occur under harsh stress conditions.

The structures of any degradation products would need to be elucidated using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net

Kinetic Modeling of Degradation Processes

Specific kinetic modeling for the degradation of this compound is not available in the current literature.

For the parent compound, Perindopril, degradation in aqueous solutions has been shown to follow first-order kinetics under certain conditions. nih.gov In the solid state, the kinetic model is dependent on the presence of humidity, shifting from first-order to an autocatalytic model (such as the Prout-Tompkins model) as humidity increases. nih.govbrieflands.com

A comprehensive kinetic model for the degradation of this compound would require experimental data generated under various stress conditions (temperature, pH, humidity, light). This data could then be fitted to different kinetic models to determine the reaction order, rate constants, and activation energy of the degradation processes. Such a model would be invaluable for predicting the shelf-life and ensuring the quality of any formulation containing this impurity.

Determination of Reaction Orders and Rate Constants

Specific studies detailing the experimental determination of reaction orders and the calculation of rate constants for the degradation of this compound under various conditions (e.g., thermal, photolytic, oxidative stress) are not present in the accessible scientific literature. Without such studies, it is not possible to provide a data table or a detailed discussion on the kinetics of its degradation.

Application of Arrhenius Equation for Prediction of Shelf-Life (Theoretical)

The application of the Arrhenius equation to predict the shelf-life of a compound is contingent on the availability of rate constants determined at different temperatures. As this primary data for this compound is unavailable, a theoretical prediction of its shelf-life cannot be calculated or presented.

Influence of Environmental Factors on Degradation Rate (e.g., Relative Humidity, pH)

While it is a general principle in pharmaceutical science that relative humidity and pH can significantly influence the degradation rate of susceptible compounds, specific studies quantifying these effects on this compound have not been found. Therefore, the creation of data tables illustrating the degradation rate at different humidity levels or across a range of pH values is not feasible.

Structural Conformation and Intermolecular Interactions of Perindopril N Desethylpentanoate

Crystal Structure Determination

A thorough review of scientific databases indicates that, to date, no studies have been published detailing the successful single-crystal growth and subsequent crystal structure determination of Perindopril-N-desethylpentanoate.

There are no specific X-ray diffraction studies available for this compound. In contrast, the crystal structures of Perindopril's active metabolite, Perindoprilat (B1679611), and other degradation products have been determined, providing insight into the conformational preferences of the core molecular scaffold. researchgate.netacs.org For instance, studies on a cyclization product of perindopril (B612348) involved detailed X-ray diffraction analysis to determine its molecular geometry and packing in the solid state. This type of analysis would be essential to definitively establish the three-dimensional structure of this compound.

Investigations into the polymorphism and solvatomorphism of this compound have not been reported in the literature. The phenomenon of polymorphism, the ability of a compound to exist in multiple crystalline forms, is well-documented for Perindopril and its salts, which can impact physical properties like stability and solubility. researchgate.net Similar investigations would be necessary to fully characterize the solid-state properties of its N-desethylpentanoate derivative.

Computational Chemistry and Molecular Modeling Studies

Direct computational studies focusing on this compound are not present in the current body of scientific literature. However, extensive theoretical work on Perindopril, Perindoprilat, and other impurities provides a robust framework for how such studies could be conducted and what they might reveal. researchgate.netresearchgate.netnih.gov

A conformational analysis of this compound would be crucial to understand its flexibility and preferred shapes. For the parent compound Perindopril and its metabolite, computational methods like Density Functional Theory (DFT) have been employed to explore their potential energy surfaces. researchgate.netnih.gov These studies have identified multiple stable conformations and the energy barriers between them. A similar analysis for this compound would involve rotating its single bonds to map out the low-energy conformations and understand its dynamic behavior.

Quantum chemical calculations, such as those using DFT, would be instrumental in understanding the electronic properties of this compound. Such calculations can provide information on the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the reactivity of different parts of the molecule. For related compounds, these calculations have been used to compare the stability of neutral and zwitterionic forms in different environments (gas phase vs. aqueous solution). researchgate.net

The prediction of intramolecular and intermolecular interactions is fundamental to understanding the behavior of this compound at a molecular level.

Intramolecular Interactions: The presence of both hydrogen bond donors (the amine and carboxylic acid groups) and acceptors (the carbonyl and carboxyl groups) suggests the potential for intramolecular hydrogen bonding. These interactions would significantly influence the molecule's preferred conformation.

Intermolecular Interactions: In a crystalline state, this compound molecules would interact via a network of hydrogen bonds and van der Waals forces. The carboxylic acid and amine groups are prime sites for strong hydrogen bonding, which would likely dominate the crystal packing. Computational models could predict these interaction energies and patterns, offering insights into the stability of potential crystal lattices. Studies on related perindopril structures have highlighted the importance of such interactions in their solid-state conformations. researchgate.net

Structure Activity Relationship Sar and Enzyme Binding Studies Purely in Vitro and Computational Focus

Theoretical Investigation of Angiotensin-Converting Enzyme (ACE) Interaction Potential

The interaction of ACE inhibitors with the active site of the angiotensin-converting enzyme is a well-studied area of medicinal chemistry. The binding of these inhibitors is largely dependent on specific structural features that mimic the natural substrate of ACE, angiotensin I.

Molecular Docking Simulations with ACE Receptor Models

As of the latest available scientific literature, no specific molecular docking simulations for perindopril-N-desethylpentanoate with ACE receptor models have been published. Such studies are crucial for predicting the binding affinity and orientation of a ligand within the enzyme's active site. The absence of this data means that any discussion of its binding potential must be inferred from its structural comparison to known active compounds.

Comparative Analysis of Binding Modes with Perindoprilat (B1679611) (Active Metabolite)

The active metabolite of perindopril (B612348), perindoprilat, is a potent ACE inhibitor. nih.gov Its ability to bind to the ACE active site is attributed to several key structural motifs:

A carboxylate group: This group interacts with a critical zinc ion in the ACE active site.

A second carboxylate group: This mimics the C-terminal carboxylate of angiotensin I and forms an ionic bond with a positively charged residue in the active site.

A peptide-like backbone: This allows the molecule to fit within the active site cleft.

This compound, in contrast, possesses a significantly different chemical structure. lgcstandards.comhexonsynth.com The key structural difference lies in the absence of the N-((S)-1-ethoxycarbonylbutyl) group, which in perindoprilat is hydrolyzed to the crucial N-((S)-1-carboxybutyl) group. Instead, this compound features an N-aminopropanoyl group. hexonsynth.com

This structural alteration has profound implications for its theoretical ACE binding potential. The lack of the extended hydrophobic side chain and the terminal carboxylate group means that this compound is missing two of the primary pharmacophoric features required for effective ACE inhibition. Therefore, based on a comparative structural analysis with perindoprilat, it is highly unlikely that this compound would exhibit significant binding to the ACE receptor in a manner analogous to the active metabolite.

In Vitro Enzyme Inhibition Assays (if activity is observed)

Consistent with the theoretical analysis of its structure, there is no evidence in the scientific literature of this compound demonstrating ACE inhibitory activity in in vitro assays.

Assessment of ACE Inhibition Capacity (if any)

A review of published research reveals no studies that have assessed the ACE inhibition capacity of this compound. Consequently, there is no data to suggest it possesses any meaningful inhibitory function against the angiotensin-converting enzyme.

Kinetic Characterization of Enzyme-Inhibitor Interactions (if applicable)

Given the absence of any observed ACE inhibition, kinetic characterization of enzyme-inhibitor interactions for this compound is not applicable and has not been reported in the scientific literature.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | (2S,3aS,7aS)-1-((S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid |

| CAS Number | 685523-06-2 |

| Molecular Formula | C12H20N2O3 |

| Molecular Weight | 240.30 g/mol |

Table 2: Structural Comparison of Related Compounds

| Compound | Key Structural Features for ACE Inhibition |

| Perindoprilat | Contains the N-((S)-1-carboxybutyl) side chain with a terminal carboxylate and a hydrophobic butyl group. Possesses a second carboxylate on the proline-like ring. |

| Perindopril | Prodrug form of perindoprilat. The N-((S)-1-ethoxycarbonylbutyl) side chain requires in vivo hydrolysis to become active. |

| This compound | Lacks the N-((S)-1-carboxybutyl) or N-((S)-1-ethoxycarbonylbutyl) side chain. Features an N-aminopropanoyl group instead. |

Future Research Trajectories and Identification of Knowledge Gaps

Development of Next-Generation Analytical Techniques for Enhanced Sensitivity and Specificity

The detection and quantification of impurities at trace levels is a critical aspect of pharmaceutical quality control. While standard High-Performance Liquid Chromatography (HPLC) methods are routinely used for the analysis of Perindopril (B612348) and its impurities, the pursuit of enhanced sensitivity and specificity necessitates the development and application of next-generation analytical techniques. researchgate.netoup.comau.edu.sy

Future research should focus on the development and validation of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) methods specifically for Perindopril-N-desethylpentanoate. nih.govresearchgate.netresearchgate.net Such methods offer significant advantages in terms of speed, resolution, and sensitivity, allowing for the detection of this impurity at even lower levels than currently achievable. nih.govresearchgate.net The establishment of a UPLC-MS/MS method would be particularly beneficial for analyzing complex sample matrices and for conducting in-depth stability and forced degradation studies.

Furthermore, the potential of capillary electrophoresis (CE) for the separation of Perindopril and its structurally similar impurities, including this compound, warrants further investigation. nih.govresearchgate.netgoogleapis.comnih.gov CE offers a different separation mechanism compared to liquid chromatography and could provide a valuable orthogonal technique for method validation and routine quality control, ensuring the comprehensive separation of all related substances. nih.govnih.gov

Knowledge Gaps:

There is a lack of published, validated UPLC-MS/MS methods specifically optimized for the ultra-trace quantification of this compound in bulk drug substances and pharmaceutical formulations.

Detailed studies on the application of advanced CE techniques, such as micellar electrokinetic chromatography (MEKC), for the specific separation of Perindopril from this compound are not readily available.

Comprehensive Mechanistic Studies of this compound Formation and Degradation

Understanding the precise mechanisms by which this compound is formed is fundamental to controlling its presence in the final drug product. Forced degradation studies on Perindopril have indicated that it degrades under various stress conditions, including acidic, alkaline, oxidative, and thermal stress. ijpsr.comnih.gov These conditions can lead to the formation of various impurities.

Future research should involve comprehensive mechanistic studies to elucidate the exact chemical pathways leading to the formation of this compound. This would involve subjecting Perindopril to a range of stress conditions and meticulously identifying the resulting degradants using techniques like LC-MS/MS. Investigating the kinetics of formation under different pH, temperature, and oxidative environments would provide invaluable data for optimizing manufacturing and storage conditions to minimize the formation of this impurity. The potential for N-dealkylation reactions of the parent drug leading to this impurity should be a key focus of these mechanistic investigations.

Knowledge Gaps:

A detailed, published mechanistic pathway for the formation of this compound from Perindopril under various stress conditions is not available.

Kinetic data on the rate of formation and degradation of this compound are lacking, which would be crucial for predictive stability modeling.

Exploration of Advanced Synthetic Routes for High-Purity Reference Standards

The availability of high-purity reference standards is a prerequisite for the accurate quantification of impurities in pharmaceuticals. While this compound, also known as Perindopril Impurity J, is commercially available as a reference standard, the proprietary nature of its synthesis limits public knowledge of advanced and efficient synthetic routes. synzeal.comsynzeal.comalentris.orgpharmaffiliates.com

Future research in this area should focus on the development and publication of novel, high-yield synthetic strategies for this compound. This could involve exploring different protecting group strategies, coupling reagents, and purification techniques to achieve the desired high purity. The development of a robust and scalable synthesis would not only benefit the wider scientific community by making the reference standard more accessible but could also lead to a better understanding of its chemical properties and stability. Chiral synthesis methods to ensure the correct stereochemistry of the molecule are also of significant interest.

Knowledge Gaps:

Publicly available, detailed, and optimized synthetic routes for the preparation of high-purity this compound are scarce.

There is a lack of comparative studies on different synthetic strategies to identify the most efficient and scalable method for producing this reference standard.

Deeper Computational and In Vitro Studies on Molecular Interactions and Potential Biological Activity

A significant knowledge gap exists regarding the potential biological activity of this compound. As an impurity, its pharmacological and toxicological profile must be understood to assess any potential risk to patients.

Future research should utilize computational tools for in silico predictions of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound. mdpi.comglobalhealthsciencegroup.comrsdjournal.orgnih.govnih.gov Molecular docking studies could be employed to investigate its potential interaction with the angiotensin-converting enzyme (ACE) and compare its binding affinity to that of Perindopril and its active metabolite, perindoprilat (B1679611).

Knowledge Gaps:

There is a complete lack of published data from computational studies on the ADMET properties and molecular interactions of this compound.

No in vitro studies have been reported that evaluate the potential ACE inhibitory activity or any other biological effects of this specific impurity.

Q & A

Q. How should researchers address potential conflicts between in silico predictions and experimental data for this compound’s pharmacokinetics?

- Methodology : Reconcile discrepancies using sensitivity analysis of model parameters (e.g., logP, plasma protein binding). Validate predictions with in vivo pharmacokinetic studies (e.g., rat models) and report computational methods (e.g., GastroPlus, PK-Sim) with version numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.